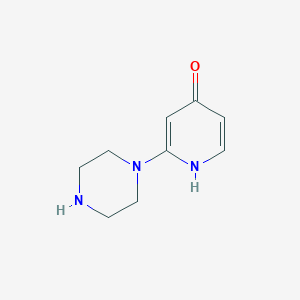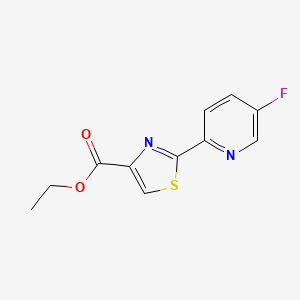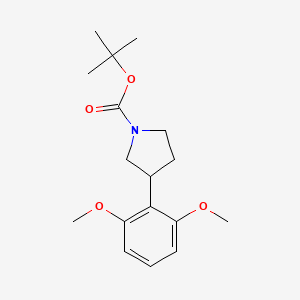
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . It is a pyrrolidine derivative, where the pyrrolidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dimethoxyphenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Métodos De Preparación
The synthesis of 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 2,6-Dimethoxyphenyl Group: This step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, where a boronic acid derivative of 2,6-dimethoxyphenyl is reacted with a halogenated pyrrolidine.
Protection with Boc Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its pyrrolidine ring and 2,6-dimethoxyphenyl group. These interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of enzymatic activity.
Comparación Con Compuestos Similares
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine: Similar in structure but with different substitution patterns on the phenyl ring.
1-Boc-3-(aminomethyl)pyrrolidine: Contains an aminomethyl group instead of the 2,6-dimethoxyphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C17H25NO4 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-10-9-12(11-18)15-13(20-4)7-6-8-14(15)21-5/h6-8,12H,9-11H2,1-5H3 |
Clave InChI |
KCBPHVFXSNKSBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
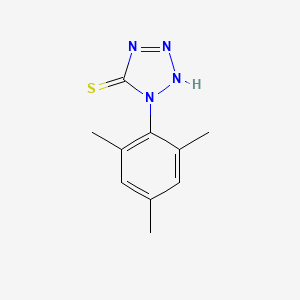
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
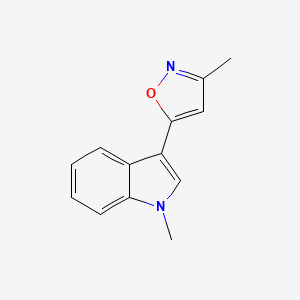
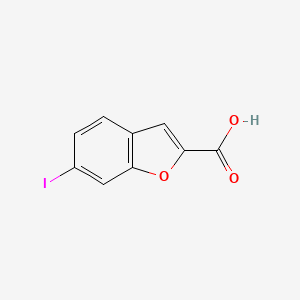
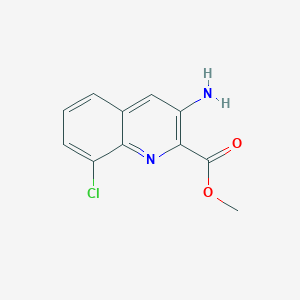
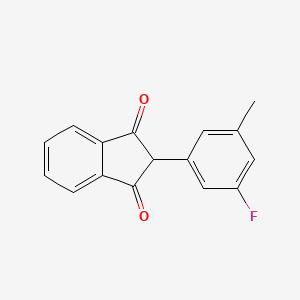
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
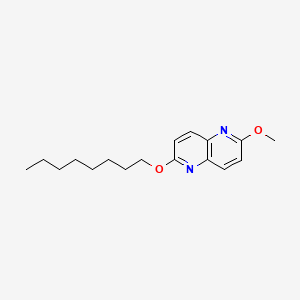
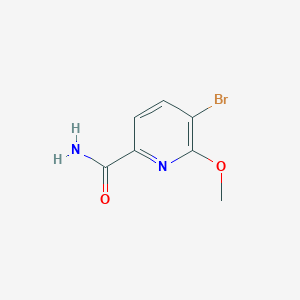
![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
